molecular formula C8H10FN B130027 1-(3-Fluorophenyl)ethanamine CAS No. 74788-45-7

1-(3-Fluorophenyl)ethanamine

Cat. No. B130027
Key on ui cas rn: 74788-45-7
M. Wt: 139.17 g/mol
InChI Key: ASNVMKIDRJZXQZ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add sodium cyanoborohydride (452 mg, 7.2 mmol) to a solution of 3-fluoroacetophenone (500 mg, 3.6 mmol) and ammonium acetate (2.8 g, 36 mmol) in methanol (11 mL). Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere. Adjust to pH 2 with 2M hydrogen chloride in diethyl ether. Concentrate the slurry in vacuo, dilute the residue with DCM and wash with 5N aqueous NaOH followed by saturated aqueous NaHCO3. Dry the organic layer, concentrate in vacuo to half of the volume, and load the solution onto a SCX column (pre-wash column with methanol followed by DCM, then elute with 2M ammonia in methanol). Concentrate the fractions to half of the volume to remove ammonia, add excess of 2M hydrogen chloride in diethyl ether and concentrate to obtain the hydrochloride salt (70:30 mixture of title compound and dimer). Purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (323 mg, 51%). MS (ES+) m/z: 140 (M+H)+
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#[N:2].[Na+].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)=O.C([O-])(=O)C.[NH4+].Cl>CO.C(OCC)C>[F:14][C:10]1[CH:9]=[C:8]([CH:6]([NH2:2])[CH3:5])[CH:13]=[CH:12][CH:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
452 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)F
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the slurry in vacuo
ADDITION
Type
ADDITION
Details
dilute the residue with DCM
WASH
Type
WASH
Details
wash with 5N aqueous NaOH
CUSTOM
Type
CUSTOM
Details
Dry the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to half of the volume, and load the solution onto a SCX column (
WASH
Type
WASH
Details
pre-wash column with methanol
WASH
Type
WASH
Details
elute with 2M ammonia in methanol)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the fractions to half of the volume
CUSTOM
Type
CUSTOM
Details
to remove ammonia
ADDITION
Type
ADDITION
Details
add excess of 2M hydrogen chloride in diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08022062B2

Procedure details

Add sodium cyanoborohydride (452 mg, 7.2 mmol) to a solution of 3-fluoroacetophenone (500 mg, 3.6 mmol) and ammonium acetate (2.8 g, 36 mmol) in methanol (11 mL). Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere. Adjust to pH 2 with 2M hydrogen chloride in diethyl ether. Concentrate the slurry in vacuo, dilute the residue with DCM and wash with 5N aqueous NaOH followed by saturated aqueous NaHCO3. Dry the organic layer, concentrate in vacuo to half of the volume, and load the solution onto a SCX column (pre-wash column with methanol followed by DCM, then elute with 2M ammonia in methanol). Concentrate the fractions to half of the volume to remove ammonia, add excess of 2M hydrogen chloride in diethyl ether and concentrate to obtain the hydrochloride salt (70:30 mixture of title compound and dimer). Purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (323 mg, 51%). MS (ES+) m/z: 140 (M+H)+
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#[N:2].[Na+].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)=O.C([O-])(=O)C.[NH4+].Cl>CO.C(OCC)C>[F:14][C:10]1[CH:9]=[C:8]([CH:6]([NH2:2])[CH3:5])[CH:13]=[CH:12][CH:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
452 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)F
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the slurry in vacuo
ADDITION
Type
ADDITION
Details
dilute the residue with DCM
WASH
Type
WASH
Details
wash with 5N aqueous NaOH
CUSTOM
Type
CUSTOM
Details
Dry the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to half of the volume, and load the solution onto a SCX column (
WASH
Type
WASH
Details
pre-wash column with methanol
WASH
Type
WASH
Details
elute with 2M ammonia in methanol)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the fractions to half of the volume
CUSTOM
Type
CUSTOM
Details
to remove ammonia
ADDITION
Type
ADDITION
Details
add excess of 2M hydrogen chloride in diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08022062B2

Procedure details

Add sodium cyanoborohydride (452 mg, 7.2 mmol) to a solution of 3-fluoroacetophenone (500 mg, 3.6 mmol) and ammonium acetate (2.8 g, 36 mmol) in methanol (11 mL). Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere. Adjust to pH 2 with 2M hydrogen chloride in diethyl ether. Concentrate the slurry in vacuo, dilute the residue with DCM and wash with 5N aqueous NaOH followed by saturated aqueous NaHCO3. Dry the organic layer, concentrate in vacuo to half of the volume, and load the solution onto a SCX column (pre-wash column with methanol followed by DCM, then elute with 2M ammonia in methanol). Concentrate the fractions to half of the volume to remove ammonia, add excess of 2M hydrogen chloride in diethyl ether and concentrate to obtain the hydrochloride salt (70:30 mixture of title compound and dimer). Purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (323 mg, 51%). MS (ES+) m/z: 140 (M+H)+
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#[N:2].[Na+].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)=O.C([O-])(=O)C.[NH4+].Cl>CO.C(OCC)C>[F:14][C:10]1[CH:9]=[C:8]([CH:6]([NH2:2])[CH3:5])[CH:13]=[CH:12][CH:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
452 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)F
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the slurry in vacuo
ADDITION
Type
ADDITION
Details
dilute the residue with DCM
WASH
Type
WASH
Details
wash with 5N aqueous NaOH
CUSTOM
Type
CUSTOM
Details
Dry the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to half of the volume, and load the solution onto a SCX column (
WASH
Type
WASH
Details
pre-wash column with methanol
WASH
Type
WASH
Details
elute with 2M ammonia in methanol)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the fractions to half of the volume
CUSTOM
Type
CUSTOM
Details
to remove ammonia
ADDITION
Type
ADDITION
Details
add excess of 2M hydrogen chloride in diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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